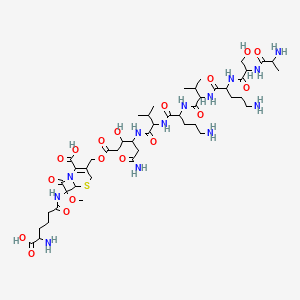
Cephabacin M6
Overview
Description
Cephabacin M6 is a cephalosporin component, specifically a 7-methoxydesacetylcephalosporin. It can be isolated from the culture filtrate of Xanthomonas lactamica . This compound is known for its antibacterial properties and is used primarily in scientific research .
Preparation Methods
Cephabacin M6 is typically isolated from the culture filtrate of Xanthomonas lactamica . The synthetic route involves fermentation processes where the bacteria produce the compound, which is then extracted and purified . Industrial production methods are similar, involving large-scale fermentation and subsequent purification to obtain the compound in significant quantities .
Chemical Reactions Analysis
Cephabacin M6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various derivatives .
Scientific Research Applications
Cephabacin M6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of antibacterial agents and other pharmaceutical products.
Mechanism of Action
Cephabacin M6 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .
Comparison with Similar Compounds
Cephabacin M6 is unique among cephalosporins due to its specific structure and mechanism of action. Similar compounds include:
Cephalexin: Another cephalosporin with a similar mechanism of action but different chemical structure.
Ceftriaxone: A cephalosporin used to treat a wide range of bacterial infections.
Cefuroxime: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
This compound stands out due to its specific antibacterial properties and its potential for use in scientific research .
Properties
CAS No. |
99313-73-2 |
|---|---|
Molecular Formula |
C47H79N13O18S |
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
3-[[6-amino-4-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C47H79N13O18S/c1-21(2)34(57-38(67)26(11-8-14-48)53-40(69)29(18-61)56-37(66)23(5)50)41(70)54-27(12-9-15-49)39(68)58-35(22(3)4)42(71)55-28(16-31(52)63)30(62)17-33(65)78-19-24-20-79-46-47(77-6,45(76)60(46)36(24)44(74)75)59-32(64)13-7-10-25(51)43(72)73/h21-23,25-30,34-35,46,61-62H,7-20,48-51H2,1-6H3,(H2,52,63)(H,53,69)(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,68)(H,59,64)(H,72,73)(H,74,75) |
InChI Key |
FGXDXPRKJSRQLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cephabacin M6; Cephabacin M(sub 6); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


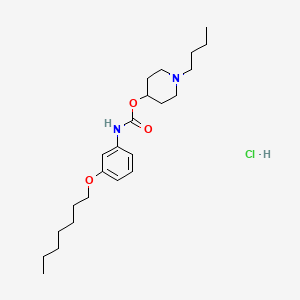
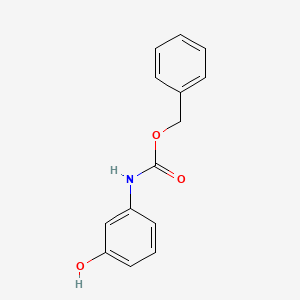
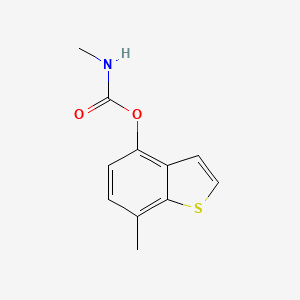
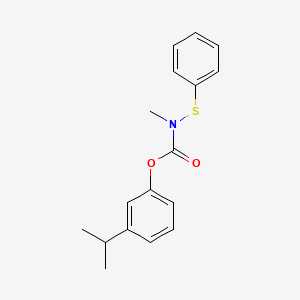
![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)
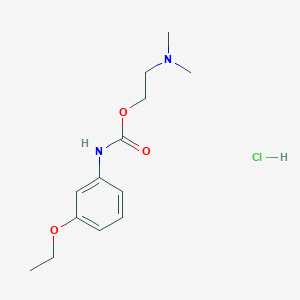
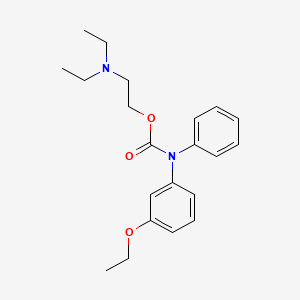
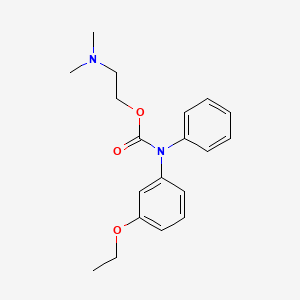
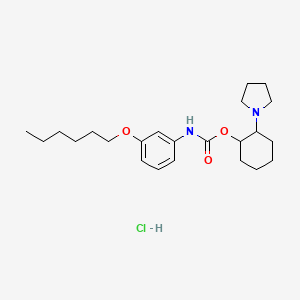
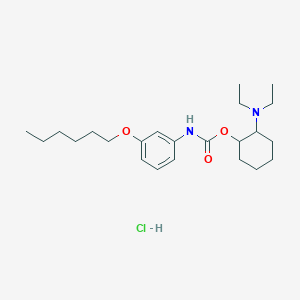
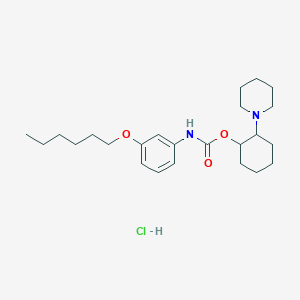
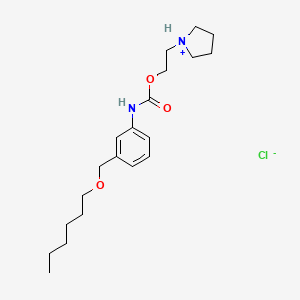
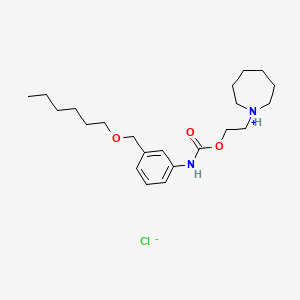
![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
